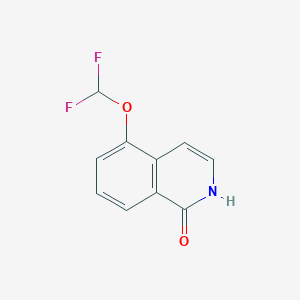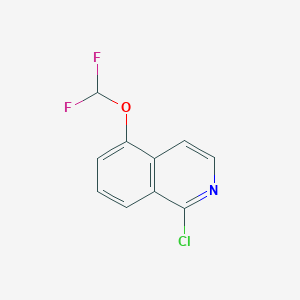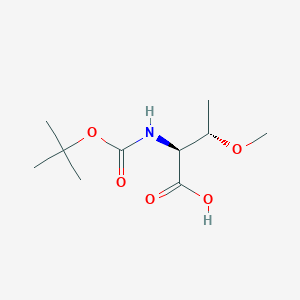![molecular formula C14H20N2O3 B3147770 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid CAS No. 631090-80-7](/img/structure/B3147770.png)
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid
Overview
Description
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid is a piperazine derivative that has garnered attention in various fields of research and industry. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a 3-methoxyphenyl group and a propanoic acid moiety. Its molecular formula is C14H20N2O3, and it has a molecular weight of 264.32 g/mol.
Mechanism of Action
Target of Action
A related compound, aripiprazole, forms a bond with the asp116 residue . This suggests that 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid may interact with similar targets.
Biochemical Pathways
Given its potential interaction with similar targets as aripiprazole , it may influence similar biochemical pathways.
Result of Action
It’s noted that related compounds have shown antifungal activity against certain strains , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid typically involves a multi-step process. One common method includes the reaction of 4-(3-methoxyphenyl)piperazine with ethyl 3-bromopropionate in the presence of sodium bicarbonate in ethanol. This mixture is refluxed for several hours until the amine disappears completely. The resulting product is then treated with sodium hydroxide in a mixture of 1,4-dioxane and water to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 3-[4-(3-Hydroxyphenyl)piperazin-1-yl]propanoic acid.
Reduction: 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid can be compared with other piperazine derivatives, such as:
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid: Similar structure but with a different position of the methoxy group.
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoic acid: Another positional isomer with the methoxy group in the ortho position.
3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid: A derivative with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-4-2-3-12(11-13)16-9-7-15(8-10-16)6-5-14(17)18/h2-4,11H,5-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQUTRDUXKPESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


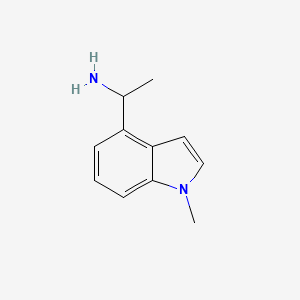
![1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B3147692.png)

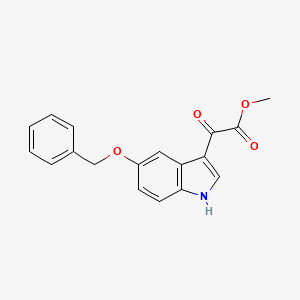

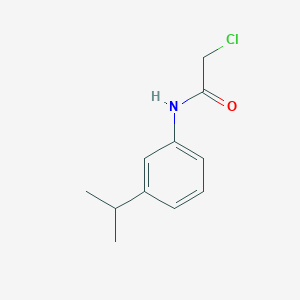
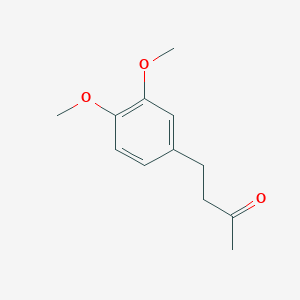
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-,methyl ester, (4S)-](/img/structure/B3147737.png)
